![molecular formula C13H22N2O6 B567632 2-Boc-2,5-diazaspiro[3.4]octane oxalate CAS No. 1359655-69-8](/img/structure/B567632.png)

2-Boc-2,5-diazaspiro[3.4]octane oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

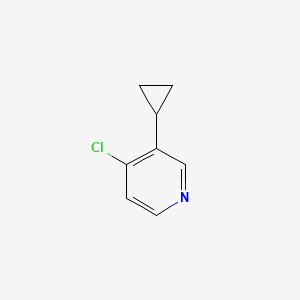

“2-Boc-2,5-diazaspiro[3.4]octane oxalate” is a chemical compound . It is often used in scientific research .

Molecular Structure Analysis

The molecular weight of “2-Boc-2,5-diazaspiro[3.4]octane hemioxalate” is 514.62 . The IUPAC name is "tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate" . The InChI code is "1S/2C11H20N2O2.C2H2O4/c21-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h212H,4-8H2,1-3H3;(H,3,4)(H,5,6)" .Physical And Chemical Properties Analysis

“2-Boc-2,5-diazaspiro[3.4]octane hemioxalate” is a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Chemical Space Exploration

2-Boc-2,5-diazaspiro[3.4]octane oxalate serves as a pivotal building block in organic synthesis, particularly in the design and synthesis of piperazine and morpholine surrogates. Its unique spirocyclic structure enables the exploration of chemical and patent space in medicinal chemistry. Through the (3+2) cycloaddition reaction, it has facilitated the synthesis of various spirocyclic oxalates, demonstrating versatility in organic synthesis and providing a pathway to multi-gram quantities of compounds in relatively high yields (王雯 et al., 2015).

Drug Discovery and Development

In the realm of drug discovery, 2-Boc-2,5-diazaspiro[3.4]octane oxalate contributes to the development of novel therapeutic agents. It acts as a structural surrogate for piperazine in the synthesis of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, showcasing its utility in arene amination reactions. This highlights the compound's importance in creating a variety of structurally diverse molecules for potential therapeutic use (Johannes A. Burkhard & E. Carreira, 2008).

Medicinal Chemistry and Biological Activity

Further extending its application into medicinal chemistry, a novel diazaspiro[3.4]octane series was identified to display activity against multiple stages of the human malaria parasite Plasmodium falciparum. The structural novelty of the sp3-rich scaffold, along with its activity profile, presents an attractive starting point for medicinal chemistry optimization. The structural and functional diversity of 2-Boc-2,5-diazaspiro[3.4]octane oxalate derivatives underscore their potential in developing new antimalarial agents (C. Le Manach et al., 2021).

Scaffold Development for Drug Discovery

The compound also plays a crucial role in the synthesis of novel natural product-inspired scaffolds, facilitating the discovery of new drugs. Its incorporation into spiro structures inspired by bioactive natural products, such as histrionicotoxins, has led to the development of novel spiro scaffolds that serve as versatile building blocks for lead generation libraries. This underscores its significance in the design and synthesis of new chemical entities with potential therapeutic benefits (I. D. Jenkins et al., 2009).

Safety and Hazards

The safety information for “2-Boc-2,5-diazaspiro[3.4]octane hemioxalate” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name |

tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDFXVYACWODKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)

![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)